molecular formula C14H19N3OS B12112773 4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol CAS No. 879612-68-7

4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12112773
CAS No.: 879612-68-7
M. Wt: 277.39 g/mol
InChI Key: WHXJBODLINNJSJ-UHFFFAOYSA-N
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Description

4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features an ethyl group, an isopropyl-phenoxymethyl group, and a thiol group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-isopropylphenol with ethyl bromoacetate to form an intermediate, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with carbon disulfide and potassium hydroxide to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the triazole structure, such as 4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol, demonstrate promising antimicrobial properties. Studies have focused on synthesizing various derivatives to evaluate their efficacy against bacteria and fungi. For instance, derivatives of 4-amino-5-phenyl-4H-[1,2,4]triazole-3-thiol were synthesized and tested for antimicrobial activity using agar-well diffusion methods. Some derivatives showed significant activity against various bacterial strains and yeast-like fungi, indicating potential for therapeutic applications in treating infections .

Antifungal Applications

The compound has also been investigated for its antifungal properties. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This mechanism of action makes it a candidate for developing new antifungal agents to combat resistant strains of fungi .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. The synthesis of novel compounds derived from this compound showed promising results in reducing inflammation compared to standard anti-inflammatory drugs like ibuprofen. This suggests potential applications in treating inflammatory diseases .

Agricultural Applications

In agricultural research, triazole compounds have been explored as fungicides due to their ability to inhibit fungal growth. The unique structure of this compound may provide a basis for developing new fungicidal agents that are effective against crop pathogens while being environmentally friendly .

Case Studies

StudyObjectiveFindings
Gümrükçüoğlu et al. (2023)Synthesis and antimicrobial testing of triazole derivativesSeveral synthesized compounds exhibited significant antimicrobial activity against bacteria and fungi .
Sameliuk et al. (2021)Evaluation of anti-inflammatory activity of triazole derivativesNew derivatives showed promising anti-inflammatory effects comparable to ibuprofen .
Agricultural ResearchDevelopment of new fungicidesTriazole derivatives demonstrated effective inhibition of fungal pathogens in crops .

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. The thiol group can also interact with thiol-containing enzymes, leading to the inhibition of their activity. These interactions can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole-3-thiol: A simpler analog without the ethyl and isopropyl-phenoxymethyl groups.

    3-Mercapto-1,2,4-triazole: Another analog with a mercapto group but lacking the additional substituents.

    1,2,4-Triazole-3-carboxylate: A carboxylate analog with different functional groups.

Uniqueness

4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and isopropyl-phenoxymethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound characterized by its unique triazole ring and thiol functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in oncology and antifungal therapies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H17N3S\text{C}_{13}\text{H}_{17}\text{N}_3\text{S}

This compound features:

  • An ethyl group at position 4 of the triazole ring.
  • A phenoxymethyl moiety linked to the triazole.
  • A thiol group that enhances its reactivity and biological interactions.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. In particular, studies have shown that compounds with a similar structure to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines showed notable selectivity and cytotoxicity .

Table 1: Cytotoxicity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Selectivity
Compound AIGR3910High
Compound BMDA-MB-23115Moderate
This compoundPanc-1TBDTBD

Antifungal Activity

The antifungal potential of triazole compounds is well-documented. The mechanism typically involves inhibition of the cytochrome P450 enzyme (CYP51), crucial for ergosterol biosynthesis in fungi. This leads to the accumulation of toxic sterols within fungal cells . Compounds similar to this compound have been reported to exhibit broad-spectrum antifungal activity against various pathogens.

Table 2: Antifungal Activity of Triazole Derivatives

Compound NameFungal Strain TestedMIC (µg/mL)
Compound CCandida albicans8
Compound DAspergillus niger16
This compoundTBDTBD

The biological activity of this compound is attributed to its ability to interact with biological receptors through hydrogen bonding and dipolar interactions. The thiol group enhances its reactivity towards nucleophilic targets within cells .

Case Studies

In a recent study focusing on the synthesis and biological evaluation of triazole derivatives, several compounds were identified as promising candidates for further development in cancer therapy. Specifically, the selectivity towards cancer cells was highlighted as a critical factor in assessing their therapeutic potential .

Another study examined the structure-activity relationship (SAR) among various triazole derivatives, demonstrating that modifications at specific positions significantly influenced their biological activity. This underscores the importance of structural optimization in developing effective therapeutic agents .

Properties

CAS No.

879612-68-7

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

4-ethyl-3-[(2-propan-2-ylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H19N3OS/c1-4-17-13(15-16-14(17)19)9-18-12-8-6-5-7-11(12)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,19)

InChI Key

WHXJBODLINNJSJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC=CC=C2C(C)C

Origin of Product

United States

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